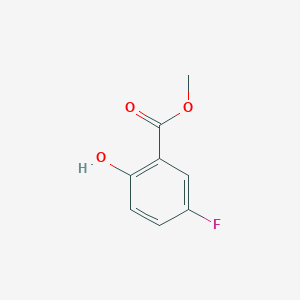

Methyl 5-fluoro-2-hydroxybenzoate

Beschreibung

Strategic Role of Fluorine in Molecular Design for Research Applications

The introduction of fluorine into organic molecules is a widely employed strategy in modern molecular design, primarily due to the unique and often beneficial properties that this element confers. acs.orgtandfonline.com Fluorine is the most electronegative element, and its small size allows it to often mimic a hydrogen atom, yet it imparts significantly different electronic properties. tandfonline.com

Key strategic advantages of incorporating fluorine include:

Enhanced Metabolic Stability: The carbon-fluorine bond is stronger than a carbon-hydrogen bond, making it more resistant to metabolic oxidation. This can increase the in vivo half-life of a drug candidate. tandfonline.comontosight.ai

Increased Binding Affinity: Fluorine's high electronegativity can lead to favorable interactions, such as hydrogen bonds and dipole-dipole interactions, with biological targets like enzymes and receptors, potentially increasing a molecule's potency. tandfonline.comontosight.ai

Modulation of Physicochemical Properties: The introduction of fluorine can alter a molecule's lipophilicity, acidity (pKa), and conformation. acs.orgnih.gov This allows for the fine-tuning of properties like membrane permeability and bioavailability. acs.orgontosight.ai

Applications in PET Imaging: The radioactive isotope ¹⁸F is a positron emitter, making it a valuable tool for in vivo imaging using Positron Emission Tomography (PET). This has significant applications in drug discovery and diagnostics. acs.orgtandfonline.com

The strategic placement of fluorine atoms can, therefore, profoundly influence a molecule's biological activity and pharmacokinetic profile, making it a cornerstone of modern medicinal chemistry. acs.orgnih.gov

Overview of Benzoate (B1203000) Ester Frameworks in Chemical Biology and Material Science Research

Benzoate esters are a class of organic compounds derived from benzoic acid. organic-chemistry.org Their framework is a common motif in a vast array of molecules with applications in both chemical biology and material science.

In chemical biology , benzoate esters are found in numerous biologically active compounds and serve as important intermediates in the synthesis of pharmaceuticals. apolloscientific.co.ukmdpi.com For instance, methyl 2-hydroxybenzoate, also known as methyl salicylate (B1505791), is a naturally occurring compound with analgesic properties. hmdb.cafoodb.ca The benzoate ester framework can be readily modified, allowing for the synthesis of large libraries of compounds for screening in drug discovery programs.

In material science , benzoate esters are utilized in the development of new materials with tailored properties. They can be incorporated into polymers and liquid crystals. Recent research has shown that certain benzoate esters can self-assemble into chiral nanostructures, demonstrating their potential in the development of advanced materials for applications such as enantioselective separation. rsc.org Furthermore, benzoate-based molecules are being investigated for their use in organic light-emitting diodes (OLEDs) due to their promising charge transfer and photophysical properties. researchgate.net The reaction of benzoates with inorganic materials can also lead to the formation of metal-organic frameworks (MOFs), which have applications in areas like catalysis. researchgate.net

Structure

3D Structure

Eigenschaften

IUPAC Name |

methyl 5-fluoro-2-hydroxybenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7FO3/c1-12-8(11)6-4-5(9)2-3-7(6)10/h2-4,10H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DGHBWVVOJLVMFF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(C=CC(=C1)F)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7FO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40382493 | |

| Record name | Methyl 5-fluoro-2-hydroxybenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40382493 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

170.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

391-92-4 | |

| Record name | Methyl 5-fluoro-2-hydroxybenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40382493 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Methyl 5-fluoro-2-hydroxybenzoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Reaction Pathway Investigations for Methyl 5 Fluoro 2 Hydroxybenzoate

Esterification Reactions

The most common method for synthesizing methyl 5-fluoro-2-hydroxybenzoate is through the esterification of 5-fluorosalicylic acid with methanol (B129727). chemicalbook.comwikipedia.org This reaction can be carried out using several approaches, with direct esterification being a prominent method.

Direct esterification, also known as Fischer esterification, involves the reaction of a carboxylic acid with an alcohol in the presence of an acid catalyst. youtube.comuomustansiriyah.edu.iq In the synthesis of this compound, 5-fluorosalicylic acid is reacted with an excess of methanol, which often serves as both the reactant and the solvent. youtube.comuomustansiriyah.edu.iq A strong acid, such as concentrated sulfuric acid, is typically used as the catalyst to protonate the carbonyl oxygen of the carboxylic acid, thereby increasing its electrophilicity and facilitating nucleophilic attack by the methanol. uomustansiriyah.edu.iqgoogle.com The reaction is reversible, and the equilibrium is typically driven towards the product side by using an excess of the alcohol and/or by removing the water formed during the reaction. uomustansiriyah.edu.iq

A general procedure involves dissolving 5-fluorosalicylic acid in methanol, followed by the slow addition of the acid catalyst. The mixture is then heated under reflux for a specific duration to achieve a high conversion rate. chemicalbook.comgoogle.com

The efficiency of the direct esterification of 5-fluorosalicylic acid is highly dependent on several reaction parameters, including temperature, reaction time, molar ratio of reactants, and the type and concentration of the catalyst.

Influence of Reaction Parameters:

| Parameter | Condition | Effect on Yield/Conversion |

| Temperature | Increasing temperature generally increases the reaction rate. Optimal temperatures are often near the boiling point of the alcohol (methanol). researchgate.netangolaonline.net | Higher temperatures can lead to higher conversion rates within a shorter time. researchgate.net |

| Reaction Time | The conversion increases with reaction time until equilibrium is reached. | Prolonging the reaction time beyond the point of equilibrium does not significantly increase the yield. researchgate.net |

| Molar Ratio | Using an excess of methanol shifts the equilibrium towards the formation of the ester. | A higher molar ratio of methanol to 5-fluorosalicylic acid generally results in a higher yield of this compound. youtube.com |

| Catalyst Conc. | Increasing the catalyst concentration can accelerate the reaction. | There is an optimal catalyst concentration beyond which the increase in conversion becomes negligible or can lead to side reactions. nih.gov |

Catalytic Systems:

While strong mineral acids like sulfuric acid are effective, their corrosive nature and the difficulty in separating them from the reaction mixture have led to the exploration of alternative catalytic systems. Solid acid catalysts, such as sulfated zirconia, alumina, and silica, have shown promise as they are environmentally benign and can be recycled. For instance, sulfated zirconia has been demonstrated to be a highly effective and reusable catalyst for the esterification of salicylic (B10762653) acid with methanol, achieving high yields and selectivity. Other catalytic systems investigated for similar esterification reactions include Ce4+ modified cation-exchange resins and functionalized polyethylene (B3416737) glycol. scienceopen.comresearchgate.net

Table of Catalytic Systems for Salicylic Acid Esterification:

| Catalyst | Reactants | Temperature (°C) | Reaction Time (h) | Conversion/Yield (%) | Reference |

| Sulfated Zirconia | Salicylic Acid, Methanol | 150 | - | High Yield | |

| Ce(SC^A)Olx7 | Salicylic Acid, Methanol | 95 | 12 | 93.3 | researchgate.netscienceopen.com |

| H–CL (UlS) | Salicylic Acid, Methanol | 120 | - | 90 | researchgate.net |

| Sulfated Fe2O3–ZrO2 | Salicylic Acid, Dimethyl Carbonate | 120 | 2.5 | 99 | researchgate.net |

Multi-Component and Cascade Reaction Approaches

While direct esterification is a two-component reaction, research into more complex and efficient synthetic routes is ongoing. Multi-component reactions (MCRs), where three or more reactants combine in a single step to form a product that incorporates substantial portions of all reactants, offer advantages in terms of atom economy and step-efficiency.

In a related context, tandem transesterification-esterification reactions have been explored for the synthesis of methyl salicylate (B1505791) from acetylsalicylic acid (aspirin) and methanol. preprints.org This process involves the initial transesterification of the acetyl group to form methyl acetate (B1210297) and salicylic acid, followed by the Fischer esterification of the newly formed salicylic acid to yield methyl salicylate. preprints.org Such a cascade approach, where multiple bond-forming events occur sequentially in one pot without isolating intermediates, could potentially be adapted for the synthesis of this compound from a suitably substituted precursor.

Sustainable Synthesis and Green Chemistry Principles

In line with the growing emphasis on sustainable chemical processes, efforts are being made to develop greener synthetic routes for this compound and related compounds. Key principles of green chemistry applicable to this synthesis include:

Use of Renewable Feedstocks: While not directly applicable to the synthesis from 5-fluorosalicylic acid, the synthesis of salicylic acid itself from natural sources like wintergreen oil is a green alternative. researchgate.netkozmetikpusula.com

Catalysis: The use of reusable solid acid catalysts instead of corrosive and difficult-to-remove mineral acids is a significant step towards a more sustainable process. researchgate.net These catalysts reduce waste and environmental impact.

Atom Economy: Esterification reactions, in principle, have good atom economy, with water being the only byproduct. Optimizing reaction conditions to maximize conversion and minimize side reactions further improves this.

Safer Solvents and Reagents: Using methanol as both a reactant and a solvent can be efficient, but its volatility and toxicity are concerns. youtube.com Research into greener solvents, such as polyethylene glycol (PEG), which is biodegradable and has low toxicity, is an active area. researchgate.net The use of less hazardous methylating agents, like dimethyl carbonate, is also being investigated as a safer alternative to traditional methods. researchgate.net

The development of synthetic methods that are both efficient and environmentally benign is crucial for the future production of this compound and other fine chemicals.

Quantum Chemical Calculations of Electronic Structure and Reactivity Profiles

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. Methods like Density Functional Theory (DFT) are employed to investigate the electronic structure and reactivity of this compound. uc.pt A study on ortho-fluoro- and chloro-substituted benzoic acids using DFT calculations highlights how such methods can elucidate the effects of halogen substitution on the molecule's potential energy landscape and structure. uc.pt

For this compound, these calculations can determine key electronic parameters. The distribution of electron density, for instance, is visualized through Molecular Electrostatic Potential (MEP) maps, which identify regions that are electron-rich (prone to electrophilic attack) and electron-poor (prone to nucleophilic attack). The hydroxyl and carbonyl oxygen atoms are expected to be electron-rich centers, while the hydrogen of the hydroxyl group is an electron-poor site.

Frontier Molecular Orbital (FMO) analysis, which examines the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is crucial for predicting chemical reactivity. nih.gov The energy gap between the HOMO and LUMO indicates the molecule's chemical stability and reactivity. A smaller gap suggests higher reactivity. In a QSAR study on alkyl salicylates, the AM1_LUMO energy was a significant descriptor in predicting anticancer activity, demonstrating the importance of these quantum parameters. ui.ac.id

Table 1: Predicted Electronic Properties of this compound

| Property | Description | Predicted Significance for this compound |

| HOMO Energy | Energy of the highest occupied molecular orbital; relates to the ability to donate electrons. | The phenyl ring and oxygen lone pairs would be major contributors. |

| LUMO Energy | Energy of the lowest unoccupied molecular orbital; relates to the ability to accept electrons. | The π* orbitals of the aromatic ring and carbonyl group would be the primary location. |

| HOMO-LUMO Gap | The energy difference between HOMO and LUMO, indicating chemical reactivity and stability. | Influences the kinetic stability and the electronic excitation potential of the molecule. |

| Dipole Moment | A measure of the overall polarity of the molecule. | The presence of polar C-F, C=O, and O-H bonds results in a significant dipole moment. |

| MEP | Maps the electrostatic potential onto the electron density surface, showing charge distribution. | Reveals nucleophilic sites (carbonyl and hydroxyl oxygens) and electrophilic sites (hydroxyl proton). |

This table presents theoretically derived properties. Actual values require specific DFT calculations (e.g., using B3LYP/6-311++G(d,p) basis set).

Molecular Docking and Dynamics Simulations for Receptor-Ligand Interactions

To explore the potential of this compound as a biologically active agent, molecular docking and molecular dynamics (MD) simulations are essential tools.

Molecular Docking predicts the preferred orientation and binding affinity of a ligand when it interacts with a target protein. For this compound, the hydroxyl group and the carbonyl oxygen of the ester can act as hydrogen bond acceptors and donors, while the phenyl ring can participate in π-π stacking or hydrophobic interactions. The fluorine atom can form halogen bonds or other electrostatic interactions, which can enhance binding affinity and selectivity. A study on acyl salicylic acid derivatives as COX-1 inhibitors used docking to reveal that all derivatives had a higher in silico affinity than aspirin. fip.org

Molecular Dynamics (MD) Simulations provide a more dynamic picture of the ligand-receptor complex. nih.gov An initial pose obtained from docking is subjected to an MD simulation, where the movements of atoms are calculated over time. nih.gov This allows for an assessment of the stability of the binding pose and the key interactions that persist. nih.govnih.gov MD simulations can reveal if the initial interactions are stable or transient and whether the ligand induces conformational changes in the protein. nih.gov

Table 2: Workflow for Docking and MD Simulation

| Step | Description | Purpose for this compound |

| 1. Target Selection & Preparation | A 3D structure of a biologically relevant protein (e.g., an enzyme, receptor) is obtained. | To choose a potential therapeutic target for which salicylates have shown activity. |

| 2. Ligand Preparation | A 3D conformation of this compound is generated and energy-minimized. | To prepare the molecule for docking into the protein's active site. |

| 3. Molecular Docking | The ligand is placed into the binding site of the protein to find the best binding pose. | To predict binding affinity (scoring function) and identify key interactions (H-bonds, etc.). |

| 4. MD Simulation Setup | The docked complex is placed in a simulated physiological environment (water, ions). | To prepare the system for dynamic analysis. |

| 5. MD Production Run | The simulation is run for a significant time (nanoseconds to microseconds) to observe behavior. | To evaluate the stability of the ligand in the binding pocket and analyze interaction dynamics. |

| 6. Trajectory Analysis | The simulation trajectory is analyzed for metrics like RMSD, RMSF, and persistent interactions. | To confirm the stability of the binding and identify the most crucial interactions over time. |

Quantitative Structure-Activity Relationship (QSAR) and Structure-Property Relationship (QSPR) Modeling

QSAR and QSPR studies are statistical methods used to correlate the chemical structure of a series of compounds with their biological activity or physicochemical properties, respectively. nih.gov These models are invaluable for predicting the activity of new, unsynthesized compounds and for understanding which molecular features are important for a desired effect.

For this compound, a QSAR model could be developed using a library of related salicylate derivatives. ui.ac.id In one such study, descriptors for hydrophobicity (logP) and electronic properties (LUMO energy) were found to be critical for the anticancer activity of alkyl salicylates. ui.ac.id Similarly, a study on salicylic acid derivatives as NFκB inhibitors found that substitution at the 5-position (with chlorine) enhanced inhibitory activity. nih.gov

The process involves calculating a wide range of molecular descriptors for each compound in the series. These descriptors fall into several categories:

Electronic: Charges, dipole moments, HOMO/LUMO energies.

Steric: Molecular volume, surface area, shape indices.

Hydrophobic: LogP (partition coefficient).

Topological: Descriptors based on the 2D graph of the molecule, such as connectivity indices.

A mathematical equation is then generated using techniques like Multiple Linear Regression (MLR) to link these descriptors to the observed activity. fip.org

Table 3: Representative Molecular Descriptors for QSAR/QSPR Modeling

| Descriptor Class | Example Descriptor | Information Encoded |

| Electronic | Partial Charges | Distribution of electrons, potential for electrostatic interactions. |

| Hydrophobic | LogP | Affinity for lipid vs. aqueous environments; relates to membrane permeability. |

| Steric | Molar Refractivity (mr) | A measure of molecular volume and polarizability. |

| Topological | Wiener Index | Describes molecular branching and compactness. |

| Quantum Chemical | LUMO Energy | Relates to electron-accepting capability and reactivity. |

In Silico Screening and Virtual Library Design

In silico screening and virtual library design are powerful strategies for accelerating drug discovery. u-tokyo.ac.jp this compound can serve as a "scaffold" or starting point for the creation of a virtual library. researchgate.net

The process begins by defining attachment points on the scaffold where new chemical fragments (R-groups) can be added. For this compound, potential modification sites include the aromatic ring, or by changing the methyl ester to other functional groups. A large, diverse collection of virtual compounds can be generated by computationally combining the scaffold with various R-groups. nih.gov

This virtual library is then screened against a biological target using high-throughput docking or pharmacophore models. This process filters the large library down to a smaller, more manageable number of "hits" that show high predicted binding affinity or fit the desired interaction profile. drugdesign.org These hits can then be prioritized for chemical synthesis and experimental testing. This approach saves significant time and resources compared to synthesizing and screening thousands of compounds in a wet lab. nih.gov

Table 4: Workflow for Virtual Library Design and Screening

| Step | Description | Application to this compound |

| 1. Scaffold Selection | A core molecular structure is chosen as the basis for the library. | This compound is selected as the starting scaffold. |

| 2. Library Enumeration | A virtual library is created by computationally adding various R-groups to the scaffold. | Different alkyl, aryl, or functional groups are added to the scaffold's modification points. |

| 3. Property Filtering | The library is filtered to remove molecules with undesirable properties (e.g., poor drug-likeness). | Compounds are assessed for properties like molecular weight, LogP, and number of rotatable bonds. |

| 4. Virtual Screening | The filtered library is docked into the active site of a target protein. | To identify compounds with high predicted binding affinity to the target. |

| 5. Hit Selection | The top-scoring compounds are selected for further analysis or synthesis. | A small set of promising derivatives is identified for experimental validation. |

Comparative Context

Analysis of Structurally Related Fluorinated Benzoates

The position of the fluorine atom on the benzoate (B1203000) ring can significantly impact the compound's properties and reactivity.

Methyl 4-fluoro-2-hydroxybenzoate: In this isomer, the fluorine atom is at the 4-position. This change in position will alter the electronic distribution within the ring and could affect its biological activity and reactivity in synthetic transformations.

Table 2: Comparison of Fluorinated Methyl Hydroxybenzoate Isomers

| Compound | CAS Number | Molecular Formula | Key Differences |

| This compound | 391-92-4 | C₈H₇FO₃ | Fluorine at position 5 |

| Methyl 4-fluoro-2-hydroxybenzoate | 392-04-1 | C₈H₇FO₃ | Fluorine at position 4 |

Impact of Halogen Substitution

Replacing the fluorine atom with other halogens like chlorine or bromine leads to significant changes in the molecule's properties.

Methyl 5-chloro-2-hydroxybenzoate: Chlorine is larger and less electronegative than fluorine. This substitution increases the molecular weight and lipophilicity. The increased size may also affect how the molecule interacts with biological targets.

Methyl 4-bromo-5-fluoro-2-hydroxybenzoate: The introduction of a bromine atom adds another reactive site to the molecule, making it suitable for cross-coupling reactions, a common tool in synthetic chemistry. bldpharm.com

Influence of Functional Group Modification

Modifying the hydroxyl or ester groups also dramatically alters the compound's characteristics.

Methyl 5-fluoro-2-methoxybenzoate: Replacing the hydroxyl group with a methoxy (B1213986) group eliminates the hydrogen-bonding donor capability and increases hydrophobicity. This can affect solubility and biological interactions.

5-Fluoro-2-methylbenzoic acid: Here, the ester group is replaced with a carboxylic acid, and the hydroxyl group with a methyl group. This compound is used in the synthesis of other biologically active molecules, including inhibitors of HIV-1 integrase. ossila.com

Methyl 5-acetylsalicylate: The addition of an acetyl group at the 5-position of methyl salicylate (B1505791) introduces another functional group that can participate in different chemical reactions. nih.gov

Conclusion

Methyl 5-fluoro-2-hydroxybenzoate stands as a testament to the power of strategic molecular design in chemical research. The judicious placement of a fluorine atom and a hydroxyl group on a benzoate (B1203000) ester framework creates a versatile building block with significant potential in medicinal chemistry and, potentially, material science. Its utility in the synthesis of complex therapeutic agents highlights the ongoing importance of fluorinated compounds in the quest for new and improved medicines. Further research into this and related compounds will undoubtedly continue to expand the toolkit available to scientists working at the interface of chemistry, biology, and materials.

Investigation of Biological Activities and Molecular Mechanisms

Enzyme Inhibition and Modulation Studies

Studies have focused on the inhibitory potential of Methyl 5-fluoro-2-hydroxybenzoate against several enzymes, including those involved in histone modification and the metabolism of gut microbiota-derived compounds.

Histone deacetylases (HDACs) are a class of enzymes crucial for regulating gene expression by removing acetyl groups from lysine (B10760008) residues on histone and non-histone proteins. nih.govmdpi.com This deacetylation leads to a more compact chromatin structure, generally associated with transcriptional repression. nih.gov While specific inhibitory data for this compound on HDACs is not extensively detailed in current literature, the methodologies for assessing HDAC inhibition and the downstream cellular consequences are well-established fields of research.

The evaluation of potential HDAC inhibitors is commonly performed using in vitro assays designed for high-throughput screening. nih.gov A prevalent method is the fluorogenic assay, which provides a sensitive and convenient way to measure enzyme activity. nih.govsigmaaldrich.com

This type of assay typically operates in a two-step process:

An HDAC enzyme source (such as a purified recombinant HDAC or a nuclear extract from cell lines like HeLa) is incubated with a specially designed substrate. sigmaaldrich.com This substrate is an acetylated peptide conjugated to a fluorophore, such as 7-amino-4-methylcoumarin (B1665955) (AMC), whose fluorescence is quenched in its conjugated form. abcam.comresearchgate.net

If the HDAC enzyme is active, it deacetylates the lysine residue on the substrate. A developer solution, often containing a protease like trypsin, is then added. nih.govsigmaaldrich.com The developer specifically cleaves the deacetylated peptide, releasing the free fluorophore. sigmaaldrich.com The resulting fluorescence, which can be measured with a fluorimeter, is directly proportional to the HDAC activity. nih.govsigmaaldrich.com The presence of an inhibitor reduces the deacetylation, leading to a lower fluorescence signal.

Table 1: Components of a Typical Fluorogenic HDAC Activity Assay

| Component | Function | Reference |

|---|---|---|

| HDAC Enzyme Source | Provides the deacetylase activity (e.g., purified HDAC3, HeLa cell lysate). | sigmaaldrich.com |

| Fluorogenic Substrate | An acetylated peptide with a quenched fluorophore (e.g., Z-MAL). | researchgate.net |

| Assay Buffer | Maintains optimal pH and conditions for the enzymatic reaction. | sigmaaldrich.com |

| Developer Solution | Contains a protease (e.g., Trypsin) to cleave the deacetylated substrate. | nih.govsigmaaldrich.com |

| HDAC Inhibitor | A known inhibitor (e.g., Trichostatin A) used as a negative control. | sigmaaldrich.com |

| Test Compound | The potential inhibitor being screened (e.g., this compound). |

HDAC inhibitors are known to induce a range of cellular responses in cancer research models, primarily by altering gene expression. nih.govnih.gov The most common effects observed are cell cycle arrest and apoptosis (programmed cell death). nih.govnih.gov

Cell Cycle Arrest: HDAC inhibitors frequently cause cells to halt their progression through the cell cycle, often at the G1 or G2/M checkpoints. mdpi.comnih.govresearchgate.net This arrest prevents the proliferation of transformed cells. The induction of cyclin-dependent kinase inhibitors, particularly p21, is a key mechanism behind G1 arrest. mdpi.comnih.gov

Apoptosis: Treatment with HDAC inhibitors can trigger apoptosis through various signaling pathways. nih.govnih.gov This can involve the upregulation of pro-apoptotic proteins (e.g., Bak, Bim, PUMA) and the downregulation of anti-apoptotic proteins (e.g., Bcl-2). nih.gov

Table 2: Common Cellular Responses to HDAC Inhibition

| Cellular Response | Key Mediating Factors | Reference |

|---|---|---|

| Cell Cycle Arrest (G1 Phase) | Induction of p21WAF1/CIP1, p27Kip1 | nih.gov |

| Cell Cycle Arrest (G2/M Phase) | Induction of GADD45 | nih.gov |

| Apoptosis (Programmed Cell Death) | Upregulation of pro-apoptotic proteins (Bak, Bax, PUMA); Downregulation of anti-apoptotic proteins (Bcl-2, Bcl-XL) | nih.gov |

| Differentiation | Activation of differentiation-specific genes | nih.gov |

The primary molecular mechanism of HDAC inhibitors is the prevention of acetyl group removal from histones. This leads to histone hyperacetylation, which neutralizes the positive charge of lysine residues, relaxing the chromatin structure. mdpi.com This "open" chromatin state allows transcription factors to access gene promoters more easily, leading to changes in gene expression. nih.gov

While HDAC inhibition affects only a small percentage of the genome, certain genes are consistently regulated. nih.gov The cyclin-dependent kinase inhibitor p21 (CDKN1A) is one of the most robustly induced genes by HDAC inhibitors, often in a p53-independent manner. nih.govuliege.bemdpi.com Another important gene family induced by HDAC inhibitors is the Growth Arrest and DNA Damage-inducible (GADD45) family. nih.govnih.gov The induction of GADD45 proteins contributes to G2/M cell cycle arrest. nih.gov

Table 3: Key Genes Regulated by HDAC Inhibitors

| Gene | Function | Consequence of Induction | Reference |

|---|---|---|---|

| p21 (CDKN1A) | Cyclin-dependent kinase inhibitor | G1 cell cycle arrest | nih.govnih.gov |

| GADD45 | Growth arrest and DNA damage sensor | G2/M cell cycle arrest, apoptosis | nih.govnih.gov |

| BAK | Pro-apoptotic Bcl-2 family member | Apoptosis | nih.gov |

| APAF1 | Apoptotic protease activating factor 1 | Apoptosis | nih.gov |

Flavin-containing monooxygenase 3 (FMO3) is a key enzyme in the liver responsible for metabolizing numerous xenobiotics. wikipedia.org A primary function of FMO3 is the oxidation of trimethylamine (B31210) (TMA), a gut microbiota-derived metabolite, into trimethylamine N-oxide (TMAO). wikipedia.orgfrontiersin.org While some compounds are known to inhibit FMO3, specific research detailing the inhibitory potential of this compound against FMO3 is not extensively available in the peer-reviewed literature. frontiersin.orgnih.gov Patent literature lists the compound as part of a strategy for lowering TMAO levels, which may involve FMO3 inhibition, but does not provide specific enzymatic data. google.com

The production of trimethylamine (TMA) in the gut is the rate-limiting step in the generation of TMAO. nih.gov This conversion is carried out by gut microbial enzymes, prominently choline (B1196258) TMA-lyase. nih.gov Therefore, inhibiting this enzyme is a therapeutic strategy to reduce TMA and subsequent TMAO levels. nih.govexplorationpub.com

Research documented in patent filings has identified this compound as a potential inhibitor of TMA lyase. google.comgoogle.com These patents describe methods for identifying compounds that can inhibit the cleavage of TMA-containing compounds by the microbial enzyme complex and list this compound among the candidate inhibitors. google.comgoogle.com This suggests that the compound is under investigation for its potential to modulate the gut microbiome's metabolic output by directly targeting the enzymatic source of TMA production. google.comgoogle.com

Histone Deacetylase (HDAC) Inhibition Research

Antiviral Research Applications

There is no available scientific literature to support the application of this compound in antiviral research.

Respiratory Syncytial Virus (RSV) F Protein Inhibition Research

The Respiratory Syncytial Virus (RSV) is a primary cause of lower respiratory tract infections, particularly in infants and the elderly. Current time information in Bangalore, IN. The RSV fusion (F) protein is a critical component for viral entry into host cells, making it a key target for antiviral drug development. Current time information in Bangalore, IN.nih.gov Inhibition of the F protein can prevent the virus from fusing with the host cell membrane, thereby halting the infection process. nih.gov While numerous compounds are being investigated as RSV F protein inhibitors, there is no documented research indicating that this compound possesses such inhibitory activity.

Structure-activity relationship (SAR) studies are crucial for optimizing the potency and pharmacological properties of lead compounds in drug discovery. These studies involve systematically modifying the chemical structure of a molecule to understand how these changes affect its biological activity. For RSV F protein inhibitors, SAR studies have been instrumental in the development of potent drug candidates. nih.gov However, due to the lack of reported anti-RSV activity for this compound, no SAR studies have been published that focus on this compound or its derivatives for antiviral purposes.

The emergence of drug-resistant viral strains is a significant challenge in antiviral therapy. nih.gov For RSV, resistance to F protein inhibitors often arises from mutations in the F protein itself, which can reduce the binding affinity of the inhibitor. nih.govnih.gov Understanding these resistance mechanisms is vital for the design of next-generation antivirals that can overcome this challenge. As this compound has not been identified as an RSV inhibitor, there are no studies investigating antiviral resistance mechanisms associated with it.

Exploration of Other Biological Targets and Pathways

While direct antiviral research is absent, the chemical properties of this compound suggest potential interactions with biological systems that are explored in other contexts.

Interactions with Hydrophobic Binding Pockets

The structure of this compound, containing a benzene (B151609) ring, suggests it could participate in hydrophobic interactions within protein binding pockets. nih.gov The presence of a fluorine atom can further modulate these interactions. Fluorination is a common strategy in medicinal chemistry to enhance binding affinity and alter physicochemical properties. rsc.org The hydrophobic nature of fluorinated compounds can lead to favorable interactions in the nonpolar interiors of proteins. nih.gov While this is a general principle, specific studies detailing the interaction of this compound with hydrophobic binding pockets of any protein are not available in the current scientific literature.

Role in Intercellular Signaling and Biochemical Pathways

There is no information available in the searched scientific literature regarding the role of this compound in intercellular signaling or any specific biochemical pathways.

Preclinical Research and Translational Studies

In Vitro Pharmacological Characterization in Relevant Biological Systems

No publicly available studies were identified that describe the in vitro pharmacological characterization of Methyl 5-fluoro-2-hydroxybenzoate. Information regarding its mechanism of action, potency, and selectivity in various biological assays is not available in the scientific literature.

Pharmacokinetic and Pharmacodynamic (PK/PD) Investigations in Preclinical Species

No data has been published regarding the absorption, distribution, metabolism, and excretion (ADME) properties of this compound in any preclinical species. Likewise, there are no reports on the relationship between the concentration of the compound and its pharmacological effect over time.

Structure Activity Relationship Sar and Design Principles

Systematic Scaffold Modifications and Their Impact on Bioactivity

Modifying the core structure (scaffold) of Methyl 5-fluoro-2-hydroxybenzoate leads to significant changes in its physicochemical properties and, consequently, its biological activity. These modifications can involve changing the type and position of substituents on the aromatic ring.

The position of the substituents is critical. Shifting the fluorine atom from the 5-position to the 3-position, as in Methyl 3-fluoro-2-hydroxybenzoate, has been shown to decrease antimicrobial activity. This is attributed to reduced resonance stabilization with the ester carbonyl group. Similarly, moving the hydroxyl group from the 2-position to the 4-position, creating Methyl 5-fluoro-4-hydroxybenzoate, disrupts the intramolecular hydrogen bonding, which can alter crystal packing and increase rotational freedom.

Replacing the fluorine atom with other halogens also has a profound impact. For instance, substituting fluorine with chlorine to form Methyl 5-chloro-2-hydroxybenzoate increases the molecule's lipophilicity (fat-solubility) and molecular weight. Introducing a bromine atom, as in Methyl 5-bromo-3-fluoro-2-hydroxybenzoate, further increases the molecular weight and reactivity.

Modifications are not limited to the halogen. Replacing the hydroxyl group at the 2-position with a methoxy (B1213986) group (as in Methyl 5-fluoro-2-methoxybenzoate) eliminates the molecule's hydrogen-bonding donor capability, which increases its hydrophobicity and reduces solubility in water-based media.

Table 1: Impact of Scaffold Modifications on Physicochemical Properties

| Compound | Modification from this compound | Key Impact on Properties |

|---|---|---|

| Methyl 3-fluoro-2-hydroxybenzoate | Fluorine shifted to 3-position | Weaker antimicrobial activity, lower thermal stability. |

| Methyl 5-fluoro-4-hydroxybenzoate | Hydroxyl group shifted to 4-position | Disrupted intramolecular hydrogen bonding, increased rotational freedom. |

| Methyl 5-chloro-2-hydroxybenzoate | Fluorine replaced by Chlorine | Increased molecular weight and lipophilicity. |

| Methyl 5-fluoro-2-methoxybenzoate | Hydroxyl group replaced by Methoxy group | Eliminated hydrogen-bonding donor capacity, increased hydrophobicity. |

Stereochemical Considerations in Ligand-Target Interactions

Stereochemistry, the three-dimensional arrangement of atoms, is a critical factor in how a ligand (like this compound) binds to its biological target. While the primary structure of this compound itself is achiral, the principles of stereochemistry become paramount when considering its interactions and the structures of more complex derivatives.

In related molecules, such as certain conformers of 2-fluoro-4-hydroxy benzoic acid, non-planar arrangements can lead to chirality, meaning the molecule and its mirror image are not superimposable. mdpi.com These non-superimposable mirror images are known as enantiomers. mdpi.com Such enantiomeric forms can exhibit different biological activities because biological targets, like enzymes and receptors, are themselves chiral and will interact differently with each enantiomer.

Even slight changes in the orientation of functional groups can determine whether a molecule fits into the binding site of a protein. The ability to form specific hydrogen bonds or engage in other non-covalent interactions often depends on a precise 3D alignment, which is governed by the molecule's stereochemistry. Therefore, when designing derivatives of this compound for specific biological applications, controlling the stereochemistry is essential for achieving the desired therapeutic effect.

Fluorine's Influence on Binding Affinity and Selectivity

The fluorine atom at the 5-position is not merely a placeholder; it plays a significant role in the molecule's biological profile. Fluorine's unique properties make it a valuable tool in drug design. nih.gov

One of fluorine's key characteristics is its high electronegativity. This property enhances the ability of this compound to form hydrogen bonds and engage in dipole interactions with enzymes and receptors, which can increase its binding affinity. nih.gov Unlike a hydroxyl group, which can both donate and accept hydrogen bonds, fluorine can only act as a hydrogen bond acceptor. nih.gov This specific interaction can be crucial for orienting the molecule correctly within a binding site.

Furthermore, fluorine's small size minimizes steric hindrance, meaning it doesn't significantly disrupt the molecule's ability to fit into a target's binding pocket. nih.gov Replacing fluorine with a larger halogen like chlorine or bromine would introduce more steric bulk, potentially altering or preventing binding. The strategic placement of fluorine can also influence the acidity of nearby protons and block metabolic pathways, thereby increasing the compound's stability and bioavailability in a biological system.

Conformational Analysis and its Relevance to Biological Function

For aromatic esters like this compound, key conformational flexibility lies in the orientation of the ester group relative to the benzene (B151609) ring. Studies on similar molecules, such as methyl 2-fluorobenzoate, show that they can exist in different planar and non-planar conformations. rsc.org The relative stability of these conformers is determined by a balance of electronic and steric effects. For example, an intramolecular hydrogen bond between the hydroxyl group at the 2-position and the carbonyl oxygen of the ester group can lock the molecule into a more planar and rigid conformation. This rigidity can be advantageous for binding to a specific target by reducing the entropic penalty of binding.

Computational studies and techniques like matrix isolation have been used to investigate the conformational landscapes of similar molecules. mdpi.com These studies reveal that different conformers can have very small energy differences, allowing for rapid interconversion. mdpi.com However, the specific conformation that is recognized and bound by a biological target is the "bioactive conformation." Understanding the conformational preferences of this compound is therefore essential for rational drug design, as it allows for the creation of derivatives that are pre-organized into the bioactive conformation, potentially leading to higher potency and selectivity.

Prospective Research Directions and Emerging Applications

Rational Design of Next-Generation Analogues

The strategic use of Methyl 5-fluoro-2-hydroxybenzoate as a starting material is a cornerstone in the rational design of next-generation therapeutic analogues. Its inherent chemical functionalities allow for precise modifications to explore and optimize structure-activity relationships (SAR).

A significant area of application for this compound is in the synthesis of macrocyclic anaplastic lymphoma kinase (ALK) inhibitors, which are pivotal in the treatment of certain types of cancer. apolloscientific.co.uk The fluorinated phenyl group of this compound is a key component that can be incorporated into larger, more complex molecules designed to interact specifically with the ATP-binding site of the ALK protein. By modifying the core structure originating from this building block, researchers can fine-tune the potency, selectivity, and pharmacokinetic properties of these inhibitors.

Furthermore, the principles of rational design are exemplified in the development of Bruton's tyrosine kinase (BTK) inhibitors. apolloscientific.co.uk this compound has been utilized in the synthesis of bridged bicyclic heterocycles that act as BTK inhibitors for the treatment of non-Hodgkin's lymphoma. apolloscientific.co.uk The design strategy often involves computational modeling to predict how analogues will bind to the target protein, with the fluorine atom playing a crucial role in modulating the electronic properties of the molecule to enhance binding interactions.

In a broader context, research on salicylate-based compounds as inhibitors of methionine aminopeptidase (B13392206) (MetAP) provides a strong parallel for the potential of this compound in generating novel drug candidates. nih.gov Although not directly involving this specific compound, the study demonstrates that modifying the salicylate (B1505791) scaffold can lead to potent and selective enzyme inhibitors with antibacterial properties. nih.gov This highlights a promising avenue for designing new analogues of this compound targeting a variety of enzymes.

Exploration of Novel Therapeutic or Diagnostic Modalities

The utility of this compound extends into the exploration of novel therapeutic modalities, primarily through its role as a precursor to potent and selective inhibitors for various disease targets.

The development of targeted therapies for cancer is a prime example. As mentioned, its use in creating ALK and BTK inhibitors demonstrates its contribution to precision medicine, where treatments are tailored to the specific molecular drivers of a patient's disease. apolloscientific.co.uk The fluorine atom is a key feature in many modern pharmaceuticals, as it can improve metabolic resistance and bioavailability, leading to more effective drugs. nih.gov

Looking forward, the core structure of this compound could be incorporated into molecules designed for other therapeutic areas. The salicylate moiety is a well-known pharmacophore with anti-inflammatory properties, suggesting potential for developing novel non-steroidal anti-inflammatory drugs (NSAIDs) with improved profiles.

In the realm of diagnostics, the fluorine atom offers a unique advantage. The stable isotope, fluorine-19 (¹⁹F), is an MRI-active nucleus, opening up the possibility of developing ¹⁹F MRI contrast agents for non-invasive imaging. While specific research on this compound for this purpose is not yet prominent, the fundamental properties of fluorinated compounds make this an exciting prospective application. Furthermore, the introduction of the radioactive isotope, fluorine-18 (B77423) (¹⁸F), a positron emitter, could enable the development of novel PET imaging agents for diagnosing and monitoring diseases at the molecular level. nih.gov

Application in Chemical Probe Development for Biological Systems

Chemical probes are essential tools for dissecting complex biological processes. These small molecules are designed to interact with a specific protein target, allowing researchers to study its function in a cellular or organismal context. Given that this compound is a precursor to potent and selective inhibitors, its derivatives have significant potential for development as chemical probes. apolloscientific.co.uk

A well-designed chemical probe should possess high affinity and selectivity for its target. The synthetic tractability of this compound allows for the systematic modification of its structure to achieve these desired properties. For instance, by attaching a reporter tag, such as a fluorescent dye or a biotin (B1667282) molecule, to a derivative of this compound that retains its binding affinity, researchers could create probes to visualize the subcellular localization of a target protein or to isolate it from a complex mixture for further analysis.

While direct examples of chemical probes derived from this compound are not yet widely reported, the principle is well-established in medicinal chemistry. The development of such probes would be invaluable for validating new drug targets and for understanding the intricate signaling pathways that are dysregulated in disease.

Integration with Advanced Screening Technologies and Drug Discovery Pipelines

Modern drug discovery relies heavily on advanced screening technologies, such as high-throughput screening (HTS), to rapidly assess the biological activity of large numbers of compounds. nih.gov As a versatile chemical building block, this compound and its derivatives are well-suited for inclusion in compound libraries used in these screening campaigns.

The synthesis of focused libraries of compounds based on the this compound scaffold would allow for a systematic exploration of its potential against a wide range of biological targets. These libraries can be designed to have diverse chemical properties to maximize the chances of identifying a "hit" compound in a screening assay.

Once a hit is identified, the established chemistry of this compound facilitates the next steps in the drug discovery pipeline: hit-to-lead optimization. Medicinal chemists can readily synthesize new analogues to improve the potency, selectivity, and drug-like properties of the initial hit. This iterative process of design, synthesis, and testing is the foundation of modern drug discovery and is greatly enabled by the chemical versatility of starting materials like this compound.

The integration of this compound into drug discovery pipelines, which often employ a combination of in silico screening, HTS, and detailed biological characterization, represents a powerful strategy for the identification of the next generation of therapeutic agents.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.